molecular formula C19H21NO3 B2662247 N-(3-acetylphenyl)-4-butoxybenzamide CAS No. 330676-92-1

N-(3-acetylphenyl)-4-butoxybenzamide

Cat. No. B2662247
M. Wt: 311.381
InChI Key: LFNUQTPIAKGPDL-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-4-butoxybenzamide” is a compound that contains an amide group (-CONH2) and an acetyl group (-COCH3). The “N-(3-acetylphenyl)” part suggests that the acetyl group is attached to the phenyl ring at the 3rd position. The “4-butoxybenzamide” part suggests that a butoxy group (-O(CH2)3CH3) is attached to the benzamide at the 4th position .


Molecular Structure Analysis

The molecular structure of “N-(3-acetylphenyl)-4-butoxybenzamide” would include a benzene ring substituted with an acetyl group at one position and a butoxybenzamide group at another position . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could undergo hydrolysis, reduction, or reactions with organometallic reagents . The acetyl group could undergo nucleophilic acyl substitution or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzene ring could contribute to the compound’s stability and possibly its color . The amide group could form hydrogen bonds, affecting the compound’s solubility and boiling point .

Scientific Research Applications

Behavioral and Toxicological Responses

  • A study investigated the behavioral and toxicological effects of similar compounds in Rhodnius prolixus, a vector of Chagas disease. This research contributes to understanding the interaction of chemical compounds with insect physiology (Alzogaray, 2015).

Formation of 1,2,4-Dioxazolidine

  • Research on the electron-transfer photooxygenation of related compounds has led to the formation of 1,2,4-dioxazolidine, which decomposes to form benzaldehyde and N-butylbenzamide (Schaap et al., 1983).

Antioxidant Potential in Fruit Extracts

  • A study on Monotheca buxifolia fruit extracts, using solvents like butanol, revealed significant antioxidant activities, highlighting the potential of similar benzamide compounds in natural antioxidant sources (Jan et al., 2013).

Synthesis and Characterization of Aromatic Polyimides

  • Novel aromatic polyimides synthesized using similar compounds demonstrated solubility in organic solvents and thermal stability, indicating their potential in material science applications (Butt et al., 2005).

Mutagenesis and Solvolysis

  • The study on N-acetoxy-N-butoxybenzamides revealed insights into nitrenium ion formation and mutagenic activities, which are significant for understanding chemical reactivity and potential health implications (Campbell et al., 1990).

Memory Enhancement and Molecular Simulation

  • Research on N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives demonstrated potential memory-enhancing effects and acetylcholinesterase-inhibiting activity, indicating therapeutic applications (Piplani et al., 2018).

Anticonvulsant Screening

  • Studies on N-(substituted)-4-aminobenzamides, including similar compounds, have provided insights into their anticonvulsant activities, important for developing epilepsy treatments (Afolabi & Okolie, 2013).

Cholinesterase Inhibition by Insect Repellent

  • Investigations into N,N-Diethyl-3-methylbenzamide (DEET) and its inhibition of cholinesterase activity in insect and mammalian systems provided insights into the mechanism of toxicity and safety concerns (Corbel et al., 2009).

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it shows promise as a drug, future research could involve further testing its efficacy and safety, possibly in clinical trials . If it’s intended for use in materials science, future research could involve testing its physical properties and how it interacts with other materials .

properties

IUPAC Name

N-(3-acetylphenyl)-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-4-12-23-18-10-8-15(9-11-18)19(22)20-17-7-5-6-16(13-17)14(2)21/h5-11,13H,3-4,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNUQTPIAKGPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-4-butoxybenzamide

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